An In-depth Technical Guide to 3-Vinylfuran: Chemical Properties and Structure
An In-depth Technical Guide to 3-Vinylfuran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Vinylfuran, a heterocyclic compound featuring a furan ring substituted with a vinyl group at the C3 position, is a versatile building block in organic synthesis with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity. A detailed exploration of its spectroscopic signature is presented, alongside established protocols for its preparation and utilization in key chemical transformations. This document aims to serve as a foundational resource for researchers leveraging 3-Vinylfuran in the design and synthesis of novel molecules.
Introduction
3-Vinylfuran (CAS No. 67364-02-7) is an aromatic heterocyclic compound belonging to the furan family.[1][2][3] Its structure, which combines the electron-rich furan moiety with a reactive vinyl group, imparts a unique chemical character that makes it a valuable intermediate in a variety of chemical transformations.[1][4] The strategic placement of the vinyl group at the 3-position distinguishes it from its more commonly studied isomer, 2-vinylfuran, influencing its reactivity and potential applications.[4] This guide will delve into the core chemical and physical properties of 3-Vinylfuran, providing a technical foundation for its use in research and development, particularly within the pharmaceutical and materials science sectors.[2][3]
Molecular Structure and Physicochemical Properties
The molecular formula of 3-Vinylfuran is C₆H₆O, with a molecular weight of 94.11 g/mol .[1] The molecule consists of a planar, five-membered furan ring with a vinyl substituent at the C3 position. The furan ring's aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom).
Structural Parameters
Table 1: Key Chemical Identifiers for 3-Vinylfuran
| Identifier | Value | Source |
| CAS Number | 67364-02-7 | [1][2][3] |
| IUPAC Name | 3-ethenylfuran | [1] |
| Molecular Formula | C₆H₆O | [1] |
| Molecular Weight | 94.11 g/mol | [1] |
| Canonical SMILES | C=CC1=COC=C1 | [1] |
| InChI Key | CYFIOEQOOFDASY-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimentally determined physicochemical properties of 3-Vinylfuran are not extensively reported. The data presented below is a combination of available experimental data for its isomer, 2-vinylfuran, and computed values for 3-Vinylfuran, which can serve as useful estimates for experimental design.
Table 2: Physicochemical Properties of Vinylfurans
| Property | 3-Vinylfuran (Value) | 2-Vinylfuran (Value for Comparison) | Source |
| Boiling Point | Not available | 99-100 °C at 760 mmHg | [5][6] |
| Density | Not available | Not available | |
| Refractive Index | ~1.550 (for Poly(vinylfuran)) | Not available | [7] |
| logP (o/w) | 1.9 (Computed) | 2.395 (Estimated) | [2][5] |
| Vapor Pressure | Not available | 42.58 mmHg at 25 °C (Estimated) | [5] |
| Solubility | Soluble in alcohol | Soluble in alcohol; 1414 mg/L in water | [5] |
Synthesis of 3-Vinylfuran
The synthesis of 3-Vinylfuran can be achieved through several modern organic chemistry methodologies, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Stille Cross-Coupling Reaction
A reliable method for the synthesis of 3-Vinylfuran involves the Stille cross-coupling of a 3-halofuran with an organotin reagent, such as vinyltributylstannane. This reaction offers good functional group tolerance and generally proceeds with high yields.[8]
Experimental Protocol: Synthesis of 3-Vinylfuran via Stille Coupling
-
Materials: 3-Bromofuran, vinyltributylstannane, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromofuran (1.0 equivalent).
-
Add anhydrous toluene via syringe.
-
Add vinyltributylstannane (1.1 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-Vinylfuran.
-
Caption: Stille coupling synthesis of 3-Vinylfuran.
Suzuki-Miyaura Cross-Coupling Reaction
An alternative and often more environmentally benign approach is the Suzuki-Miyaura cross-coupling. This method utilizes a boronic acid or ester in place of the organotin reagent.[9][10] The synthesis would typically involve the coupling of 3-furylboronic acid with a vinyl halide.
Experimental Protocol: Synthesis of 3-Vinylfuran via Suzuki-Miyaura Coupling
-
Materials: 3-Furylboronic acid, vinyl bromide (or a stable precursor like potassium vinyltrifluoroborate), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or THF/water).[11][12]
-
Procedure:
-
In a reaction vessel, combine 3-furylboronic acid (1.0 equivalent), the vinyl source (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, perform an aqueous work-up, followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
-
Caption: Suzuki-Miyaura coupling for 3-Vinylfuran synthesis.
Spectroscopic Characterization
Accurate structural elucidation of 3-Vinylfuran relies on a combination of spectroscopic techniques. The following sections detail the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-Vinylfuran is expected to show distinct signals for the furan ring protons and the vinyl group protons.
Table 3: Predicted ¹H NMR Spectroscopic Data of 3-Vinylfuran
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.4 | Singlet or narrow multiplet | |
| H-4 | ~6.4 | Singlet or narrow multiplet | |
| H-5 | ~7.3 | Singlet or narrow multiplet | |
| Vinyl CH | ~6.5-6.7 | Doublet of doublets | J(trans) ≈ 17 Hz, J(cis) ≈ 11 Hz |
| Vinyl CH₂ (trans) | ~5.6 | Doublet | J(trans) ≈ 17 Hz |
| Vinyl CH₂ (cis) | ~5.1 | Doublet | J(cis) ≈ 11 Hz |
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectroscopic Data of 3-Vinylfuran
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~143 |
| C-3 | ~125 |
| C-4 | ~110 |
| C-5 | ~140 |
| Vinyl CH | ~130 |
| Vinyl CH₂ | ~115 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Vinylfuran will exhibit characteristic absorption bands corresponding to the functional groups present.
Table 5: Predicted Infrared Absorption Frequencies for 3-Vinylfuran
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (furan & vinyl) | 3100-3000 | Medium |
| C=C stretch (vinyl) | ~1640 | Medium |
| C=C stretch (furan ring) | ~1600, ~1500 | Medium-Strong |
| C-O-C stretch (furan ring) | ~1150-1050 | Strong |
| =C-H bend (vinyl) | ~990, ~910 | Strong |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), 3-Vinylfuran is expected to show a prominent molecular ion peak (M⁺) at m/z 94. The fragmentation pattern would likely involve the loss of a hydrogen atom, a formyl radical (CHO), or cleavage of the vinyl group.
Chemical Reactivity
The reactivity of 3-Vinylfuran is dictated by the interplay between the furan ring and the vinyl substituent.
Reactions of the Furan Ring
The furan ring in 3-Vinylfuran is susceptible to electrophilic attack, although it is less reactive than pyrrole and more prone to ring-opening under strongly acidic conditions. The vinyl group acts as a deactivating group towards electrophilic substitution on the furan ring due to its electron-withdrawing inductive effect.
Reactions of the Vinyl Group
The vinyl group undergoes typical alkene reactions, such as addition and polymerization. Its position on the furan ring can influence the regioselectivity of these reactions.
Diels-Alder Reaction
3-Vinylfuran can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts.[1] This reactivity is a powerful tool for the construction of complex molecular scaffolds, which is of significant interest in natural product synthesis and drug discovery.[4]
Caption: Diels-Alder reaction of 3-Vinylfuran.
Applications in Research and Development
The unique structural features of 3-Vinylfuran make it a valuable precursor in various fields.
Synthesis of Natural Products
The furan moiety is a common structural motif in a number of natural products. 3-Substituted furans are key intermediates in the synthesis of compounds like rosefuran and dendrolasin.[4][13] While direct synthesis from 3-vinylfuran is not always the chosen route, its potential as a starting material for such targets is significant.
Medicinal Chemistry
The furan ring is a recognized pharmacophore in many biologically active compounds.[3][14] 3-Vinylfuran serves as a versatile scaffold for the synthesis of novel drug candidates. Its derivatives have been investigated for a range of therapeutic applications, including as antifungal and antiviral agents.[3]
Materials Science
The ability of the vinyl group to undergo polymerization makes 3-Vinylfuran a potential monomer for the synthesis of novel polymers with interesting electronic and optical properties.[1] These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]
Safety and Handling
3-Vinylfuran is a highly flammable liquid and vapor.[3] It is also classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Vinylfuran is a heterocyclic compound with a rich and versatile chemistry. Its unique combination of a furan ring and a vinyl group provides a platform for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. While some of its fundamental physicochemical properties require further experimental validation, the available data and synthetic methodologies outlined in this guide provide a solid foundation for its application in the synthesis of complex molecules, with significant potential in the fields of drug discovery and materials science. As research continues to uncover new synthetic routes and applications, the importance of 3-Vinylfuran as a key building block is expected to grow.
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